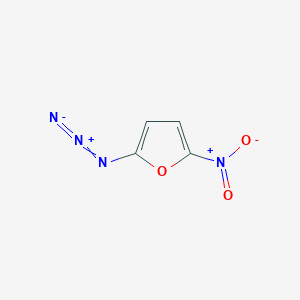![molecular formula C7H16NP B14395855 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine CAS No. 89996-83-8](/img/structure/B14395855.png)
2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine is a chemical compound with the molecular formula C7H16NP. It is also known by its systematic name, 1-(Isopropylphosphino)-2-methyl-1-propanimine . This compound is characterized by the presence of a phosphanyl group attached to a propan-1-imine structure, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine typically involves the reaction of appropriate phosphine and imine precursors under controlled conditions. One common method involves the reaction of isopropylphosphine with 2-methylpropan-1-imine in the presence of a suitable catalyst . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product to ensure high purity and yield. Techniques like distillation and recrystallization are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The phosphanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different functional groups .
Scientific Research Applications
2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It finds applications in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine involves its interaction with molecular targets such as enzymes and proteins. The phosphanyl group can form strong bonds with metal ions, making it a useful ligand in catalysis. The imine group can participate in nucleophilic addition reactions, further expanding its utility in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 2-methyl-: This compound shares a similar backbone but lacks the phosphanyl group.
2-Methyl-1-phenyl-propan-1-ol: Another similar compound with a phenyl group instead of a phosphanyl group.
Uniqueness
What sets 2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine apart is its unique combination of a phosphanyl and imine group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
89996-83-8 |
|---|---|
Molecular Formula |
C7H16NP |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2-methyl-1-propan-2-ylphosphanylpropan-1-imine |
InChI |
InChI=1S/C7H16NP/c1-5(2)7(8)9-6(3)4/h5-6,8-9H,1-4H3 |
InChI Key |
PNAOUZCALBWUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=N)PC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


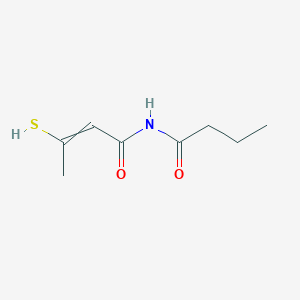
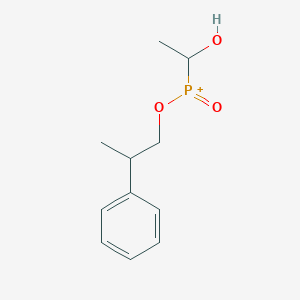
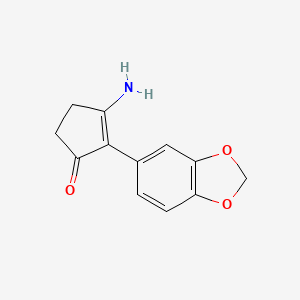
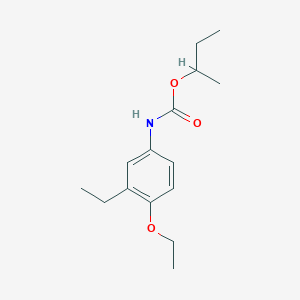
![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
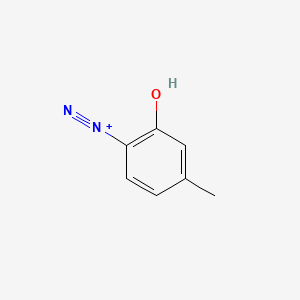
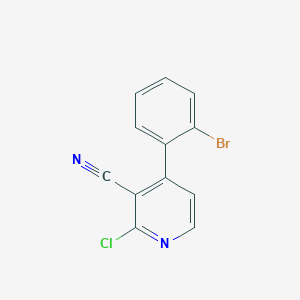
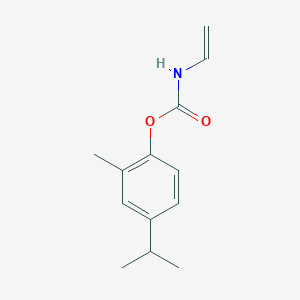

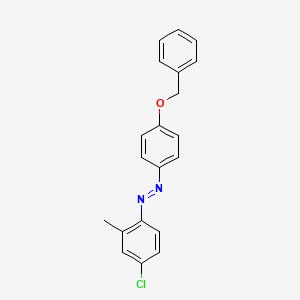
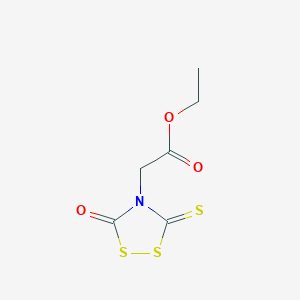
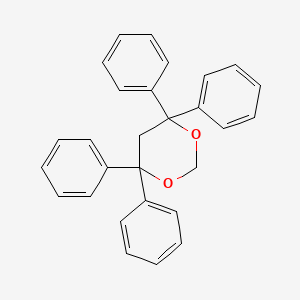
![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
